molecular formula C8H20Cl2N2O B2857415 1-(3-Aminopropyl)piperidin-4-ol dihydrochloride CAS No. 1193387-37-9

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride

Cat. No.: B2857415
CAS No.: 1193387-37-9
M. Wt: 231.16
InChI Key: DPJKYAKTKDWSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Biological Activity

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride, with the molecular formula C₈H₂₀Cl₂N₂O and a molecular weight of 231.16 g/mol, is a piperidine derivative that has garnered attention in pharmaceutical research, particularly concerning its potential effects on neurological and psychiatric disorders. This article explores its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound appears as a white solid and is characterized by the presence of an amine and a hydroxyl group, which are crucial for its biological activity. Its structural similarity to known psychoactive compounds suggests potential therapeutic applications in treating conditions like depression and anxiety.

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. These interactions are critical for mood regulation and cognitive functions:

  • Serotonin Receptors : It is believed to primarily interact with the 5-HT2A receptor, influencing serotonergic pathways.
  • Dopamine Receptors : The compound may also affect dopamine receptor activity, which is essential in mood and reward pathways.

This dual interaction suggests a multifaceted role in modulating neurotransmission, making it a candidate for further pharmacological exploration.

Biological Activity Overview

This compound has been studied for various biological activities:

Activity Description
Antidepressant Effects Potential to alleviate symptoms of depression through serotonin modulation.
Anxiolytic Properties May reduce anxiety by interacting with neurotransmitter systems.
Neuroprotective Effects Possible protective effects on neuronal cells, warranting further investigation.

Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with serotonin receptors. Results demonstrated significant binding affinity to the 5-HT2A receptor, suggesting its potential as an antidepressant agent .

Study 2: Behavioral Analysis

In animal models, administration of the compound resulted in reduced anxiety-like behaviors in tests such as the elevated plus maze and forced swim test. These findings indicate its potential use as an anxiolytic agent .

Study 3: Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics, with an estimated half-life suitable for therapeutic applications. The studies also highlighted its metabolic stability, which is crucial for drug development .

Comparison with Similar Compounds

To better understand its unique properties, we can compare this compound with structurally similar compounds:

Compound Name Structure Similarity Unique Features
1-(2-Aminoethyl)piperidineSimilar piperidine ringDifferent receptor affinity
4-Hydroxy-N,N-diethylpiperidineContains hydroxyl groupPrimarily used as an anesthetic
N-Methylpiperidin-4-amineContains an amine groupKnown for stimulant properties
1-(3-Aminobutyl)piperidin-4-olLonger alkyl chainPotentially different pharmacokinetics

The unique amine structure and hydroxyl functionality of this compound may confer distinct pharmacological properties compared to these similar compounds.

Properties

IUPAC Name

1-(3-aminopropyl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c9-4-1-5-10-6-2-8(11)3-7-10;;/h8,11H,1-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJKYAKTKDWSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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